molecular formula C24H20O6S2 B290465 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate

5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate

Cat. No. B290465
M. Wt: 468.5 g/mol
InChI Key: IUSVZVXRJIOHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate, also known as MNMS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the naphthalene sulfonate family and is commonly used as a fluorescent probe to study the interaction between proteins and membranes.

Scientific Research Applications

5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate has been extensively used in scientific research as a fluorescent probe to study the interaction between proteins and membranes. It has been used to study the binding of proteins to membranes, the conformational changes of proteins upon binding to membranes, and the kinetics of protein-membrane interactions. 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate has also been used to study the lipid bilayer structure and the dynamics of lipid molecules in the membrane.

Mechanism of Action

5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate is a hydrophobic molecule that binds to the hydrophobic regions of the membrane. It is known to bind to the lipid bilayer of the membrane and to interact with the hydrophobic amino acid residues of the membrane proteins. 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate is also known to alter the fluidity of the membrane and to affect the conformational changes of the membrane proteins.
Biochemical and Physiological Effects:
5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of some membrane proteins, to increase the activity of others, and to affect the conformational changes of membrane proteins. 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate has also been shown to alter the fluidity of the membrane and to affect the lipid composition of the membrane.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate in lab experiments is its high sensitivity as a fluorescent probe. It has a high quantum yield and a large Stokes shift, which makes it easy to detect even at low concentrations. 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate is its hydrophobic nature, which can make it difficult to work with in aqueous solutions. 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate is also known to interact with some proteins in a non-specific manner, which can lead to false positives in some experiments.

Future Directions

There are several future directions for the use of 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate in scientific research. One direction is the development of new derivatives of 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate that have improved properties, such as increased specificity for certain proteins or increased solubility in aqueous solutions. Another direction is the use of 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate in combination with other fluorescent probes to study the interactions between multiple proteins and membranes. 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate can also be used in combination with other techniques, such as X-ray crystallography or NMR spectroscopy, to obtain a more detailed understanding of the structure and function of membrane proteins.

Synthesis Methods

The synthesis of 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate involves a series of chemical reactions that starts with the reaction between 1-naphthol and p-toluenesulfonyl chloride to form 1-naphthyl p-toluenesulfonate. This intermediate product is then reacted with 4-methylphenol in the presence of a base to form 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthol. The final step involves the reaction between 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthol and p-toluenesulfonyl chloride to form 5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate.

properties

Molecular Formula

C24H20O6S2

Molecular Weight

468.5 g/mol

IUPAC Name

[5-(4-methylphenyl)sulfonyloxynaphthalen-1-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C24H20O6S2/c1-17-9-13-19(14-10-17)31(25,26)29-23-7-3-6-22-21(23)5-4-8-24(22)30-32(27,28)20-15-11-18(2)12-16-20/h3-16H,1-2H3

InChI Key

IUSVZVXRJIOHJZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C=CC=C3OS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C=CC=C3OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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